2-((4-(furan-3-yl)-1H-pyrazol-1-yl)methyl)piperidine
Overview
Description
2-((4-(furan-3-yl)-1H-pyrazol-1-yl)methyl)piperidine is a useful research compound. Its molecular formula is C13H17N3O and its molecular weight is 231.29 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The compound contains a furan ring and a pyrazole ring. Furan derivatives have been found to exhibit various biological activities . Pyrazole derivatives have been reported to inhibit CDK2, a protein kinase involved in cell cycle regulation .
Biochemical Pathways
Without specific studies on this compound, it’s difficult to determine the exact biochemical pathways it affects. Compounds containing furan and pyrazole rings have been associated with various biochemical pathways, including those involved in cell cycle regulation .
Pharmacokinetics
The presence of the furan ring can improve the pharmacokinetic characteristics of lead molecules, optimizing solubility and bioavailability parameters .
Result of Action
Based on the known activities of furan and pyrazole derivatives, it could potentially have antitumor, anti-inflammatory, or antimicrobial effects .
Action Environment
The action of this compound could be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. These factors could affect the compound’s stability, solubility, and its ability to reach and interact with its target .
Biochemical Analysis
Biochemical Properties
2-((4-(furan-3-yl)-1H-pyrazol-1-yl)methyl)piperidine plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. The furan ring in its structure allows for hydrogen bonding and enhances its pharmacokinetic properties. This compound has been shown to interact with enzymes such as monoamine oxidase, kappa opioid receptor, sigma receptor, and GABA receptor . These interactions are primarily through hydrogen bonding and hydrophobic interactions, which facilitate the binding of the compound to the active sites of these enzymes and receptors.
Cellular Effects
The effects of this compound on cellular processes are profound. This compound influences cell signaling pathways, gene expression, and cellular metabolism. It has been observed to modulate the activity of key signaling pathways such as the MAPK/ERK pathway and the PI3K/Akt pathway . These pathways are crucial for cell proliferation, differentiation, and survival. Additionally, this compound can alter gene expression by acting as an agonist or antagonist to various nuclear receptors, thereby influencing the transcription of target genes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity. For instance, it can inhibit monoamine oxidase by forming a stable complex with the enzyme, thereby preventing the breakdown of neurotransmitters . Additionally, it can activate GABA receptors by mimicking the natural ligand, leading to enhanced inhibitory neurotransmission.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade under extreme pH or temperature conditions . Long-term studies have shown that prolonged exposure to this compound can lead to adaptive changes in cellular function, such as upregulation or downregulation of specific genes involved in metabolic processes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and can modulate physiological processes without causing adverse effects . At high doses, it can induce toxic effects such as hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effect without causing toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, which convert it into more water-soluble metabolites for excretion . The compound can also influence metabolic flux by modulating the activity of key enzymes involved in glycolysis and the citric acid cycle, leading to changes in metabolite levels.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its uptake into cells and its distribution to various cellular compartments. The compound can accumulate in specific tissues, such as the liver and kidneys, where it exerts its effects.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it can localize to the mitochondria, where it influences mitochondrial function and energy production.
Properties
IUPAC Name |
2-[[4-(furan-3-yl)pyrazol-1-yl]methyl]piperidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O/c1-2-5-14-13(3-1)9-16-8-12(7-15-16)11-4-6-17-10-11/h4,6-8,10,13-14H,1-3,5,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXNYHXVTJMOCEI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)CN2C=C(C=N2)C3=COC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.